



Application Note and Protocol: Solid-Phase Extraction of Amprenavir and its Internal Standard

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Compound of Interest		
Compound Name:	Fosamprenavir-d4	
Cat. No.:	B12414442	Get Quote

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Introduction

Amprenavir is a potent protease inhibitor used in the treatment of HIV-1 infection.[1][2] Accurate quantification of amprenavir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[3] Solid-phase extraction (SPE) is a widely used technique for the efficient cleanup and concentration of amprenavir and its internal standard from complex biological samples prior to analysis by methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] This document provides a detailed protocol for the solid-phase extraction of amprenavir, summarizing key performance data and outlining the experimental workflow.

Internal Standard Selection

The choice of a suitable internal standard (IS) is critical for accurate and precise quantification. An ideal IS should have similar physicochemical properties to the analyte and behave similarly during the extraction and ionization processes. For amprenavir, two commonly used internal standards are:



- ¹³C₆-Amprenavir: A stable isotope-labeled version of amprenavir is the preferred internal standard as it co-elutes with the analyte and compensates for matrix effects and variations in instrument response.[6]
- Clozapine: This compound has been successfully used as an internal standard in a validated HPLC method for the simultaneous determination of several protease inhibitors, including amprenavir.[7]

Experimental Protocols

This section details the materials and methods for the solid-phase extraction of amprenavir from human plasma.

Materials and Reagents

- · Amprenavir reference standard
- 13C6-Amprenavir or Clozapine as internal standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (analytical grade)
- Ammonium acetate (analytical grade)
- Deionized water
- Human plasma (drug-free)
- Polymeric reversed-phase or C18 SPE cartridges (e.g., Oasis HLB, Strata-X)

Sample Preparation

- Thaw frozen human plasma samples at room temperature.
- Vortex the samples to ensure homogeneity.



- Spike the plasma samples with the internal standard solution to a final concentration within the linear range of the analytical method.
- For a 1 mL plasma sample, add a specific volume of a stock solution of the internal standard.
- Dilute the plasma sample with a buffer to reduce viscosity and improve loading onto the SPE cartridge. A common approach is to dilute 1:1 with a phosphate buffer (pH 7).[7]

Solid-Phase Extraction Protocol

The following protocol is a general guideline and may require optimization based on the specific SPE cartridge and laboratory conditions.

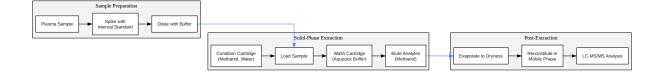
- 1. Cartridge Conditioning:
- Pass 1.5 mL of methanol through the SPE cartridge.[8]
- Follow with 1.5 mL of deionized water to equilibrate the sorbent.[8] Do not allow the cartridge to dry out before loading the sample.
- 2. Sample Loading:
- Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
- 3. Washing:
- Wash the cartridge to remove endogenous interferences.
- A typical wash solution is 2 x 500 μ L of 0.1% phosphoric acid neutralized to pH 7.[7] This helps in removing hydrophilic and weakly bound impurities.
- 4. Elution:
- Elute the amprenavir and internal standard from the cartridge using an appropriate organic solvent.
- A common elution solvent is 3 x 500 μL of methanol.



- Collect the eluate in a clean collection tube.
- 5. Dry-down and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitute the dried residue in a specific volume (e.g., 100 μL) of the mobile phase used for the chromatographic analysis (e.g., 50% methanol).[7]
- Vortex the reconstituted sample to ensure complete dissolution. The sample is now ready for injection into the analytical instrument.

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase extraction workflow for amprenavir.



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Caption: Workflow for the solid-phase extraction of amprenavir from plasma.

Data Presentation

The following table summarizes the quantitative performance data for the solid-phase extraction of amprenavir from various studies.



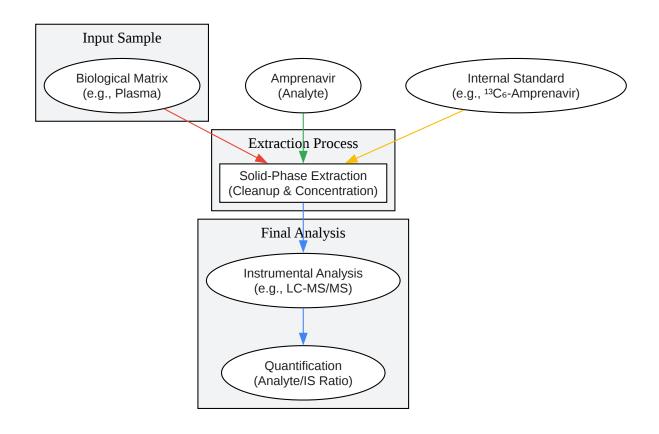
Paramete r	Amprena vir	Internal Standard	Matrix	Sorbent	Analytical Method	Referenc e
Recovery	>88%	Clozapine (>88%)	Plasma	C18	HPLC-UV	[7]
Recovery	85.4% - 98.8% (for 5 PIs)	Not specified	Plasma	Polymeric reversed- phase	HPLC-UV	[4]
Recovery	72.8% - 93.7% (for 6 PIs)	Not specified	Plasma	Polymeric reversed- phase	HPLC-UV	[9]
Linear Range	25 - 10,000 ng/mL	Not specified	Plasma	Polymeric reversed- phase	HPLC-UV	[4][9]
Linear Range	30 - 4,000 ng/mL	¹³ C ₆ - Amprenavir	Seminal Plasma	Not specified	HPLC- MS/MS	[6]
Accuracy	Within-day: 100.5- 104.2%Bet ween-day: 96.9- 100.5%	Not specified	Plasma	Polymeric reversed- phase	HPLC-UV	[4]
Accuracy	Within-day: 92.4- 103.0%Bet ween-day: 94.4- 103.0%	Not specified	Plasma	Polymeric reversed- phase	HPLC-UV	[9]
Precision (RSD)	Within-day & Between- day: ≤ 4.2%	¹³ C ₆ - Amprenavir	Seminal Plasma	Not specified	HPLC- MS/MS	[6]



Precision (CV)	< 10%	Not specified	Plasma	Polymeric reversed- phase	HPLC-UV	[4]
Precision (CV)	< 8%	Not specified	Plasma	Polymeric reversed- phase	HPLC-UV	[9]

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the sample, the extraction process, and the final analysis, highlighting the role of the internal standard.



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